molecular formula C16H16ClNO2S B4274451 4-Chloro-1-(indolinylsulfonyl)-2,5-dimethylbenzene

4-Chloro-1-(indolinylsulfonyl)-2,5-dimethylbenzene

Cat. No.: B4274451
M. Wt: 321.8 g/mol
InChI Key: HMVJXOSBDXBPKA-UHFFFAOYSA-N
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Description

4-Chloro-1-(indolinylsulfonyl)-2,5-dimethylbenzene is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(indolinylsulfonyl)-2,5-dimethylbenzene typically involves the reaction of 4-chloro-2,5-dimethylbenzenesulfonyl chloride with indoline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(indolinylsulfonyl)-2,5-dimethylbenzene undergoes various chemical reactions, including:

    Oxidation: The indoline moiety can be oxidized to form indole derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Indole derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted indoline derivatives.

Scientific Research Applications

4-Chloro-1-(indolinylsulfonyl)-2,5-dimethylbenzene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(indolinylsulfonyl)-2,5-dimethylbenzene involves its interaction with specific molecular targets. The indoline moiety can interact with various enzymes and receptors, modulating their activity. The sulfonyl group can form strong interactions with proteins, affecting their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-chlorophenyl)sulfonyl]indoline
  • 1-[(4-methylphenyl)sulfonyl]indoline
  • 1-[(4-bromophenyl)sulfonyl]indoline

Uniqueness

4-Chloro-1-(indolinylsulfonyl)-2,5-dimethylbenzene is unique due to the presence of both chlorine and methyl groups on the phenyl ring. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

1-(4-chloro-2,5-dimethylphenyl)sulfonyl-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2S/c1-11-10-16(12(2)9-14(11)17)21(19,20)18-8-7-13-5-3-4-6-15(13)18/h3-6,9-10H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVJXOSBDXBPKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-1-(indolinylsulfonyl)-2,5-dimethylbenzene
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4-Chloro-1-(indolinylsulfonyl)-2,5-dimethylbenzene
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4-Chloro-1-(indolinylsulfonyl)-2,5-dimethylbenzene
Reactant of Route 4
4-Chloro-1-(indolinylsulfonyl)-2,5-dimethylbenzene
Reactant of Route 5
4-Chloro-1-(indolinylsulfonyl)-2,5-dimethylbenzene
Reactant of Route 6
4-Chloro-1-(indolinylsulfonyl)-2,5-dimethylbenzene

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